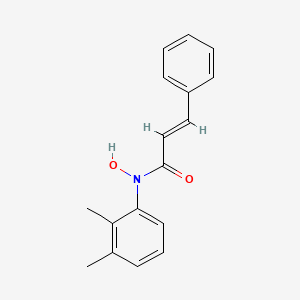

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine

Descripción general

Descripción

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine is a chemical compound with the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.33 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry . The compound is known for its role in various analytical and synthetic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine can be synthesized through a reaction involving cinnamoyl chloride and 2,3-xylylhydroxylamine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis process involves standard organic synthesis techniques, including solvent extraction and purification steps to ensure high purity .

Análisis De Reacciones Químicas

Vanadium Complexation and Solvent Extraction

CXA is extensively used for the selective extraction of vanadium ions (V(IV) and V(V)) from biological and environmental samples. This reaction involves:

-

Mechanism : The compound forms stable 1:1 complexes with vanadium ions via hydroxylamine functional groups.

-

Extraction Process :

-

Enhanced Sensitivity : The use of pyrolytic-graphite-coated tubes in subsequent atomic absorption spectrometry improves absorbance by 12× compared to conventional methods .

Table 1: Vanadium Extraction Efficiency

| Parameter | V(IV) | V(V) |

|---|---|---|

| pH for Extraction | 4.0–5.0 | 8.0–9.0 |

| Recovery (%) | 98±2 | 96±3 |

| Detection Limit (ng/mL) | 0.1–1.0 | 0.1–1.0 |

| Interference | Minimal (Fe, Cu, Mn) | Minimal (Fe, Cu, Mn) |

Hydrogenation Catalysis

CXA interacts with potassium-graphite (CₙK) catalysts during benzene hydrogenation, influencing product selectivity:

-

Reaction Pathway :

-

Primary Product : Cyclohexylbenzene (via benzene adsorption on CₙK layers).

-

Byproducts : Cyclohexane and dicyclohexylbenzenes.

-

-

Selectivity :

Table 2: Selectivity Ratios

| Catalyst | Cyclohexylbenzene/Cyclohexane | Conditions |

|---|---|---|

| C₂₄K | 7:1 | 200°C, 100 kg/cm² H₂ |

| C₈K | 0.4:1 | 200°C, 100 kg/cm² H₂ |

Thermal and Chemical Stability

-

Thermal Decomposition : The compound decomposes at 152°C, forming reactive intermediates that interact with graphite layers during hydrogenation .

-

Reactivity with Oxidizing Agents :

Table 3: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇NO₂ |

| Molecular Weight | 267.32 g/mol |

| Melting Point | 152°C |

| Solubility | Crystalline powder in organic solvents |

Research Findings

-

Critical pH Control : Optimal extraction efficiency for V(IV) and V(V) requires precise pH adjustment (4.0–5.0 for V(IV), 8.0–9.0 for V(V)) .

-

Catalyst Interactions : CXA modifies CₙK catalyst surfaces, enhancing adsorption of benzene over hydrogen, thereby favoring cyclohexylbenzene formation .

This comprehensive analysis highlights CXA’s dual role as a chelating agent and catalyst modifier, with applications spanning trace metal analysis and industrial catalysis. Its stability and selectivity under controlled conditions make it a versatile reagent in analytical and chemical synthesis workflows.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine, with the chemical formula , is characterized by its unique structure which includes a hydroxylamine functional group attached to a cinnamoyl moiety. This structural feature contributes to its reactivity and utility in various chemical analyses.

Analytical Applications

1. Spectrophotometric Determination of Metal Ions

One of the primary applications of this compound is in the spectrophotometric determination of metal ions, particularly vanadium. Research indicates that this compound acts as an effective chelating agent, forming colored complexes with vanadium ions that can be quantitatively analyzed using UV-Vis spectroscopy.

In a study, it was found that this compound provided a high sensitivity for detecting vanadium in seawater samples, demonstrating its potential for environmental monitoring and analysis .

2. Reagent for Chemical Analysis

The compound has also been utilized as a reagent in various chemical analyses due to its ability to form stable complexes with transition metals. This property is particularly useful in determining the concentration of metals in complex matrices.

Biological Applications

1. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives of this compound. Compounds related to this hydroxylamine have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi. This suggests potential applications in pharmaceuticals and agriculture as natural antimicrobial agents.

| Microorganism | Activity | Mechanism | Reference |

|---|---|---|---|

| E. coli | Inhibition | Disruption of cell membrane | |

| Candida albicans | Antifungal | Inhibition of cell wall synthesis |

The mechanisms of action typically involve disruption of microbial membranes and inhibition of essential metabolic processes .

Case Studies

1. Environmental Monitoring

A case study involving the use of this compound for detecting vanadium in marine environments highlighted its effectiveness as a selective reagent. The study demonstrated that this compound could accurately quantify vanadium levels even in the presence of other interfering substances, showcasing its utility in environmental chemistry .

2. Pharmaceutical Development

Another study investigated the synthesis of novel derivatives based on this compound aimed at enhancing antimicrobial efficacy. The synthesized compounds were tested against various bacterial strains, revealing significant improvements in activity compared to the parent compound .

Mecanismo De Acción

The mechanism of action of N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine involves its interaction with specific molecular targets, such as metal ions and enzymes. The compound forms complexes with metal ions, which can then be detected and quantified using various analytical techniques . In biological systems, it may inhibit or activate certain enzymes, thereby affecting biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- N-Cinnamoyl-N-(2,4-xylyl)hydroxylamine

- N-Cinnamoyl-N-(3,4-xylyl)hydroxylamine

- N-Cinnamoyl-N-(2,5-xylyl)hydroxylamine

Uniqueness

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine is unique due to its specific substitution pattern on the xylyl group, which influences its reactivity and interaction with other molecules. This unique structure allows it to form specific complexes with metal ions and participate in selective biochemical reactions .

Actividad Biológica

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine (CXA) is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of CXA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of a cinnamoyl group attached to a hydroxylamine moiety. The molecular formula is . This compound is known for its chelating properties and has been utilized in various chemical analyses.

Biological Activities

1. Antimicrobial Activity

CXA exhibits significant antimicrobial properties. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. The mechanism of action involves disruption of microbial cell membranes, leading to loss of cellular integrity and function .

Table 1: Antimicrobial Efficacy of CXA

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

2. Antioxidant Activity

CXA has demonstrated strong antioxidant activity, which is crucial for combating oxidative stress in biological systems. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage .

3. Anti-inflammatory Effects

Research indicates that CXA possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation in tissues . This activity suggests potential applications in treating inflammatory diseases.

The biological activities of CXA can be attributed to several mechanisms:

- Cell Membrane Disruption: CXA interacts with microbial cell membranes, disrupting their integrity and leading to cell lysis .

- Chelation of Metal Ions: The compound can chelate metal ions, which are often essential for microbial growth and survival .

- Scavenging Free Radicals: CXA's antioxidant properties help neutralize reactive oxygen species (ROS), preventing oxidative damage to cells .

Case Studies

Several studies have highlighted the efficacy of CXA in various applications:

- Study on Antimicrobial Properties: A recent investigation demonstrated that CXA effectively inhibited the growth of pathogenic bacteria in vitro. The study reported an inhibition zone of up to 18 mm against Staphylococcus aureus, indicating strong antimicrobial activity .

- Research on Anti-inflammatory Effects: Another study evaluated the anti-inflammatory potential of CXA in a rat model of arthritis. Results showed a significant reduction in inflammatory markers and joint swelling after treatment with CXA compared to control groups .

Propiedades

IUPAC Name |

N-(2,3-dimethylphenyl)-N-hydroxy-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-13-7-6-10-16(14(13)2)18(20)17(19)12-11-15-8-4-3-5-9-15/h3-12,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIQYZYALKWWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N(C(=O)C=CC2=CC=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694231 | |

| Record name | N-(2,3-Dimethylphenyl)-N-hydroxy-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69891-38-9 | |

| Record name | N-(2,3-Dimethylphenyl)-N-hydroxy-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine interact with vanadium, and what are the downstream analytical applications?

A1: this compound acts as a chelating agent, selectively binding to vanadium ions, specifically V(V) [, ]. This interaction forms a colored complex that can be extracted into organic solvents like toluene or benzene [, ]. The extracted complex exhibits specific absorbance characteristics, allowing for spectrophotometric determination of vanadium concentration. This principle enables the development of sensitive analytical methods for quantifying trace amounts of vanadium in various samples, including natural water sources [].

Q2: Can you describe an analytical technique employing this compound for vanadium determination?

A2: One example is the Sequential Injection - Wetting Film Extraction technique []. This method utilizes the selective chelation of V(V) by this compound, followed by extraction into a thin benzene film formed on the inner wall of a Teflon tubing. This film is then eluted with a small volume of benzene, and the absorbance of the eluted solution is measured spectrophotometrically. This technique allows for rapid and sensitive determination of V(V) and, after oxidation of V(IV) to V(V), total vanadium content [].

Q3: What are the advantages of using this compound in vanadium analysis compared to other methods?

A3: this compound offers several advantages for vanadium analysis:

- High Selectivity: It exhibits high selectivity towards vanadium ions, minimizing interference from other metal ions often present in complex samples like natural water [].

- Sensitivity: The formation of a strongly absorbing complex with vanadium enables detection at very low concentrations, reaching the nanogram level [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.